molecular formula C13H8FNO5 B6382854 4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol, 95% CAS No. 1261957-72-5

4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol, 95%

Cat. No. B6382854
CAS RN: 1261957-72-5
M. Wt: 277.20 g/mol
InChI Key: CWKZJSXPUDNNOD-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-2-nitrophenol, 95% (4-(5-CFP2NP), 95%) is a compound of interest to the scientific research community due to its numerous potential applications. It is a nitrophenol compound with a carboxy group and a fluorine atom attached to the phenol ring. The compound has a melting point of about 114°C and is soluble in water and organic solvents. It is a colorless, crystalline solid and has a molecular weight of 246.19 g/mol.

Scientific Research Applications

4-(5-CFP2NP), 95% has a wide range of potential applications in scientific research. It can be used as a reagent in the synthesis of other compounds, such as carboxylic acids and amines. It can also be used as a reactant in the synthesis of various pharmaceuticals and other organic compounds. Additionally, it can be used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(5-CFP2NP), 95% is not fully understood. However, it is believed that the compound acts as a proton donor, transferring a proton from the carboxyl group to the nitro group. This proton transfer is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-CFP2NP), 95% are not well understood. However, the compound has been shown to have some anti-bacterial activity, suggesting that it may have potential applications in the treatment of infections. Additionally, the compound has been shown to have some antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress.

Advantages and Limitations for Lab Experiments

4-(5-CFP2NP), 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easier to store and handle. Additionally, it is relatively easy to synthesize, making it a cost-effective reagent for laboratory use. However, the compound can be toxic and can cause skin irritation, so it should be handled with caution.

Future Directions

Given the potential applications of 4-(5-CFP2NP), 95%, there are several possible future directions for research. One potential direction is to further investigate the biochemical and physiological effects of the compound, in order to better understand its potential therapeutic applications. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of other compounds and materials. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, further research could be conducted to investigate the potential toxicity of the compound and develop methods for reducing its toxicity.

Synthesis Methods

4-(5-CFP2NP), 95% can be synthesized through the reaction of 4-(5-chloro-2-fluorophenyl)-2-nitrophenol with sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction proceeds as follows: 4-(5-chloro-2-fluorophenyl)-2-nitrophenol + NaOH → 4-(5-carboxy-2-fluorophenyl)-2-nitrophenol + NaCl. The reaction is complete in about 30 minutes and yields a 95% pure product.

properties

IUPAC Name

4-fluoro-3-(4-hydroxy-3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-10-3-1-8(13(17)18)5-9(10)7-2-4-12(16)11(6-7)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKZJSXPUDNNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686297
Record name 6-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-72-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-4′-hydroxy-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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